molecular formula C10H16BrFN2O B2546369 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856078-39-1

4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2546369
CAS No.: 1856078-39-1
M. Wt: 279.153
InChI Key: HAIHIYWEJHKCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole: is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a fluoroethyl group at the first position, and an isobutoxymethyl group at the fifth position of the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the pyrazole ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using a fluoroethyl halide.

    Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via alkylation reactions using isobutoxymethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the fluoroethyl group, resulting in the formation of debrominated or defluorinated derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Debrominated or defluorinated derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Chemistry: 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound can be used in the development of biochemical probes to study enzyme activity and protein interactions.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoroethyl and isobutoxymethyl groups can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

  • 4-bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine
  • 4-bromo-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
  • N-{[4-bromo-1-(2-fluoroethyl)-1H-indol-3-yl]methyl}ethanamine

Comparison: 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can impart different chemical and

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrFN2O/c1-8(2)6-15-7-10-9(11)5-13-14(10)4-3-12/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHIYWEJHKCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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